molecular formula C12H14N4O3 B2415006 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-02-8

7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2415006
CAS RN: 899948-02-8
M. Wt: 262.269
InChI Key: HEBOLKNYTXBPOX-UHFFFAOYSA-N
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Description

7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPOD and has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is not fully understood. However, studies have shown that this compound acts as an inhibitor of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has various biochemical and physiological effects. For example, it has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells and reduce the viability of bacterial cells. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in lab experiments include its high purity and high yield, as well as its potential applications in various fields of research. However, there are also limitations to the use of this compound. For example, it is relatively expensive and may not be readily available in some laboratories. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. One potential direction is the further investigation of its anti-inflammatory properties and its potential use in the treatment of inflammatory disorders such as arthritis. Another potential direction is the study of its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential new applications in various fields of research.

Synthesis Methods

The synthesis of 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves the reaction of 2-amino-5-tert-butyl-1,3-oxazole with 2,6-dichloropurine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of an acid. This method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

The potential applications of 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in scientific research are vast. This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials.

properties

IUPAC Name

7-tert-butyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-12(2,3)6-5-16-7-8(13-11(16)19-6)15(4)10(18)14-9(7)17/h5H,1-4H3,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBOLKNYTXBPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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